molecular formula C8H8BNO4 B12434941 3-(2-Nitroethenyl)phenylboronic acid

3-(2-Nitroethenyl)phenylboronic acid

Cat. No.: B12434941
M. Wt: 192.97 g/mol
InChI Key: WBBJYMBZMJTILK-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylboronic Acid Scaffolds in Modern Synthetic Methodologies

Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic chemistry. nih.gov Their prominence is largely due to their remarkable stability in air and moisture, generally low toxicity, and versatile reactivity. nih.govtaylorandfrancis.com One of the most significant applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comgeorganics.sk This palladium-catalyzed reaction forms a carbon-carbon bond between the phenylboronic acid and an organohalide, providing a powerful method for constructing biaryl structures, which are common in pharmaceuticals and advanced materials. chemicalbook.com

Beyond cross-coupling, the boronic acid functional group (–B(OH)2) is a mild Lewis acid capable of forming reversible covalent bonds with diols, such as those found in sugars and glycoproteins. taylorandfrancis.commdpi.com This specific interaction has been widely exploited in the development of chemical sensors, particularly for glucose monitoring, as well as in drug delivery systems and self-healing polymers. taylorandfrancis.comacs.orgjapsonline.comnih.gov The ease of synthesis and commercial availability of a wide array of substituted phenylboronic acids further enhances their status as privileged scaffolds in synthetic and medicinal chemistry. nih.govtaylorandfrancis.com

Structural Characteristics and Synthetic Potential of the Nitroethenyl Moiety within Boronic Acid Derivatives

The nitroethenyl group, –CH=CHNO2, is a potent functional group characterized by a carbon-carbon double bond conjugated with a strongly electron-withdrawing nitro group. This electronic arrangement polarizes the double bond, rendering the β-carbon highly electrophilic. Consequently, the nitroethenyl moiety is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles.

In the context of a phenylboronic acid, the nitroethenyl group introduces a reactive site for carbon-carbon and carbon-heteroatom bond formation that is typically orthogonal to the reactivity of the boronic acid. For instance, the palladium-catalyzed Hayashi-Miyaura reaction demonstrates the conjugated addition of organoboronic acids to nitroalkenes like nitrostyrenes. taylorandfrancis.com The presence of both the boronic acid (a nucleophilic partner in Suzuki couplings) and the nitroethenyl group (an electrophilic partner in Michael additions) within the same molecule, as in 3-(2-Nitroethenyl)phenylboronic acid, creates a powerful bifunctional building block. This duality allows for sequential and selective reactions, enabling the rapid assembly of molecular complexity from a single, versatile starting material. Furthermore, the nitro group itself can be chemically transformed, for example, through reduction to an amine, opening up further pathways for molecular diversification.

Research Landscape and Emerging Opportunities for this compound

While extensive research exists on phenylboronic acids and nitroalkenes individually, the dedicated study of this compound is an emerging field. Its potential is derived directly from its hybrid structure, offering opportunities in targeted synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name [3-[(E)-2-nitroethenyl]phenyl]boronic acid
Molecular Formula C8H8BNO4 cymitquimica.com
Molecular Weight 192.96 g/mol
Appearance Solid cymitquimica.com
InChI Key WBBJYMBZMJTILK-SNAWJCMRSA-N cymitquimica.com
Canonical SMILES B(C1=CC(=CC=C1)C=CN+[O-])(O)O
CAS Number 850567-99-6 cymitquimica.com

Synthetic Landscape

A definitive, published synthetic route specifically for this compound is not prominently detailed in the literature. However, its synthesis can be logically inferred from established organic reactions. A highly plausible pathway involves the Henry reaction (or nitroaldol reaction), which is the condensation of a carbonyl compound with a nitroalkane. In this case, the synthesis would likely proceed via the base-catalyzed condensation of 3-formylphenylboronic acid with nitromethane (B149229) , followed by dehydration to yield the final product. The starting material, 3-formylphenylboronic acid, is commercially available or can be synthesized through various methods established for phenylboronic acids. chemicalbook.comgeorganics.sk

Emerging Opportunities

The true potential of this compound lies in its application as a versatile synthetic intermediate.

Advanced Synthetic Building Block: The compound serves as an ideal platform for constructing complex molecular architectures. A synthetic strategy could first involve a Suzuki-Miyaura coupling at the boronic acid site to form a biaryl structure. Subsequently, the nitroethenyl group could undergo a Michael addition with a chosen nucleophile, followed by cyclization and/or reduction of the nitro group to rapidly generate novel heterocyclic scaffolds.

Medicinal Chemistry Scaffolds: Boronic acids are recognized as important pharmacophores, with drugs like bortezomib (B1684674) demonstrating their therapeutic potential. nih.gov The nitroalkene moiety is also found in various biologically active molecules. The unique combination in this compound makes it an attractive starting point for drug discovery programs. Research has also explored the use of boronic acids as bioisosteres for nitro groups in non-steroidal anti-androgens, suggesting that a compound containing both functionalities could provide unique structure-activity relationship insights. nih.govrsc.org

Functional Materials: The diol-binding capability of the phenylboronic acid group can be harnessed for the creation of responsive materials. japsonline.com For example, the compound could be incorporated into polymers. The boronic acid could serve as a recognition site for saccharides, creating a sensor, while the reactive nitroethenyl group could be used as a point for polymerization or for grafting the molecule onto surfaces.

Properties

IUPAC Name

[3-(2-nitroethenyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJYMBZMJTILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Nitroethenyl Phenylboronic Acid and Analogous Structures

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Several robust methods have been developed for their synthesis.

Historically, the most prevalent method for synthesizing arylboronic acids involves the reaction of an organometallic nucleophile with a boron electrophile. mdpi.com This typically involves the formation of an organolithium or Grignard reagent from an aryl halide, which then reacts with a trialkyl borate (B1201080), such as trimethyl borate. chemicalbook.com The resulting boronate ester is subsequently hydrolyzed to yield the final arylboronic acid. google.com

Key Features of Organometallic Routes:

Reaction Conditions: These reactions require strictly anhydrous conditions and are performed at very low temperatures (e.g., -78 °C for organolithiums) to prevent side reactions. sci-hub.se

Functional Group Tolerance: A significant limitation is the low tolerance for functional groups that are incompatible with highly reactive organometallic reagents, such as acidic protons (e.g., in alcohols, amines) and many carbonyl groups. sci-hub.senih.gov

Another approach is direct electrophilic borylation, where a highly reactive boron electrophile (e.g., BBr₃) reacts with an activated aromatic ring. rsc.org This method is generally less common for substituted arenes due to challenges in controlling regioselectivity.

Table 1: Comparison of Classical Arylboronic Acid Synthetic Methods
MethodPrecursorKey ReagentsAdvantagesDisadvantages
Grignard Reaction Aryl Halide (Ar-X)Mg, Trialkyl borateWell-established, readily available reagentsLow functional group tolerance, requires anhydrous conditions, low temperatures. google.comsci-hub.se
Organolithium Reaction Aryl Halide (Ar-X)Organolithium (e.g., n-BuLi)High reactivityVery low functional group tolerance, requires cryogenic temperatures (-78 °C). mdpi.com
Electrophilic Borylation Arene (Ar-H)BBr₃/AlCl₃Direct functionalization of C-H bondsHarsh conditions, often limited to specific substrates, regioselectivity issues. rsc.org

The limitations of classical methods led to the development of milder, more versatile transition-metal-catalyzed approaches. The most significant of these is a variation of the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgnih.gov

This methodology offers superior functional group tolerance and has become the standard for many applications. nih.govorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tailored for specific substrates, including challenging aryl chlorides. rsc.orgnih.gov While palladium is the most common metal, catalysts based on nickel and copper have also been developed. sci-hub.sersc.org

Table 2: Examples of Palladium-Catalyzed Borylation of Aryl Halides
Aryl HalideCatalyst/LigandBaseDiboron ReagentYieldReference
4-Bromo-3-(trifluoromethyl)anilinePd(dppf)Cl₂KOAcB₂pin₂High (not specified) nih.gov
Various Aryl ChloridesPd(OAc)₂ / SPhosK₃PO₄B₂(OH)₄Good to Excellent nih.govorganic-chemistry.org
Various Aryl TriflatesPdCl₂(dppf)KOAcB₂pin₂89% (for Phenyl triflate) nih.gov

A more recent advancement in the field is the direct borylation of C-H bonds, which avoids the need for pre-functionalized aryl halides. wikipedia.org Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool, allowing for the functionalization of arenes and heteroarenes under relatively mild conditions. nih.gov The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. wikipedia.org

To overcome the steric-driven regioselectivity, directed C-H borylation methods have been developed. In this approach, a functional group on the substrate acts as a directing group, coordinating to the metal catalyst and guiding the borylation to a specific, often ortho, position. nih.govrsc.org This strategy enables highly selective C-H functionalization that would be difficult to achieve otherwise. acs.orgresearchgate.net

Targeted Synthesis of 3-(2-Nitroethenyl)phenylboronic acid

A logical and likely successful pathway to synthesize this compound involves a two-step sequence starting from a commercially available precursor: the Henry reaction followed by dehydration.

The most strategic precursor for this synthesis is 3-formylphenylboronic acid or its corresponding pinacol (B44631) ester. This choice is based on functional group compatibility. The alternative—performing a borylation reaction on a molecule already containing the nitroethenyl group (e.g., 3-bromo-β-nitrostyrene)—is fraught with potential complications. The nitroethenyl moiety is highly electron-deficient and reactive, making it susceptible to side reactions under many transition-metal-catalyzed borylation conditions, such as polymerization or undesired coupling.

Conversely, the boronic acid group is generally robust and compatible with the conditions required for the Henry reaction. wikipedia.org To enhance stability and solubility in organic solvents during the synthesis, the boronic acid can be protected as a boronate ester, most commonly the pinacol ester. This ester can be easily hydrolyzed back to the boronic acid in the final step.

The formation of the nitroethenyl double bond is typically achieved via the Henry reaction (also known as a nitroaldol reaction), followed by dehydration of the resulting β-nitro alcohol. wikipedia.orgorganic-chemistry.org

Henry Reaction: 3-Formylphenylboronic acid is reacted with nitromethane (B149229) in the presence of a base catalyst. This forms a C-C bond, yielding the intermediate 3-(1-hydroxy-2-nitroethyl)phenylboronic acid. wikipedia.orgtcichemicals.com

Dehydration: The intermediate β-nitro alcohol is then dehydrated to form the carbon-carbon double bond of the final product, this compound. This elimination of water is often promoted by acidic conditions or heat. organic-chemistry.org

The stereochemistry of the double bond formed in this sequence is a critical consideration. The dehydration step is generally stereoselective, yielding predominantly the (E)-isomer, which is the more thermodynamically stable configuration. organic-chemistry.org Specific reaction conditions, however, can be tuned to influence the stereochemical outcome in related systems. organic-chemistry.orgresearchgate.net

Table 3: Plausible Synthetic Route to this compound
StepStarting MaterialReagents & ConditionsIntermediate/ProductKey Transformation
1 3-Formylphenylboronic acidNitromethane (CH₃NO₂), Base (e.g., Piperidine, Et₃N)3-(1-Hydroxy-2-nitroethyl)phenylboronic acidHenry (Nitroaldol) Reaction wikipedia.org
2 3-(1-Hydroxy-2-nitroethyl)phenylboronic acidAcid catalyst (e.g., Acetic Anhydride) or HeatThis compound Dehydration organic-chemistry.org

Table of Mentioned Chemical Compounds

Advanced Purification and Characterization Techniques for Novel Boronic Acid Compounds

The unique chemical nature of boronic acids—possessing both polar hydroxyl groups and a nonpolar organic substituent—necessitates specialized techniques for their effective purification and comprehensive characterization.

Advanced Purification Techniques

Standard purification methods like recrystallization and conventional silica (B1680970) gel chromatography can be challenging for boronic acids due to their polarity and tendency to form trimolecular anhydrides (boroxines). researchgate.net Consequently, several advanced and specialized techniques are employed.

Acid-Base Extraction: This method leverages the Lewis acidic nature of the boronic acid group. The crude product is dissolved in an alkaline aqueous solution (pH 8-11) to form a soluble boronate salt. google.com Insoluble non-acidic organic impurities can then be removed by extraction with an organic solvent. researchgate.net Subsequent acidification of the aqueous layer re-precipitates the pure boronic acid, which can be isolated by filtration. google.comgoogle.com This technique is particularly effective for purifying formylphenylboronic acids. google.com

Derivatization: Boronic acids can be temporarily converted into more easily purified derivatives.

Diethanolamine (B148213) Adducts: Reaction with diethanolamine forms stable, crystalline adducts that can often be precipitated from solution, separating them from soluble impurities. reddit.com The pure boronic acid can be regenerated afterward.

Potassium Trifluoroborate (BF₃K) Salts: Conversion to the corresponding trifluoroborate salt provides a stable, often crystalline solid that is easier to handle and purify by recrystallization than the free boronic acid. reddit.com

Specialized Chromatography: While standard silica can be problematic, alternatives exist. researchgate.net

Reversed-Phase Chromatography: C18 columns can be used, although separation may be difficult depending on the compound's polarity. reddit.com

Neutral Alumina Chromatography: This can be an effective alternative to silica for certain boronate esters.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a viable, albeit less scalable, option. researchgate.net

Table 2: Comparison of Advanced Purification Techniques for Boronic Acids
TechniquePrincipleAdvantagesConsiderations
Acid-Base ExtractionForms a water-soluble boronate salt at high pH, allowing removal of non-polar impurities. google.comgoogle.comScalable, cost-effective, removes non-acidic impurities well. google.comRequires careful pH control to avoid side reactions. google.com
Diethanolamine Adduct FormationReversible formation of a stable, crystalline adduct. reddit.comOften yields highly pure, crystalline material; adduct is stable.Requires an additional step for regeneration of the free acid.
Trifluoroborate (BF₃K) Salt FormationConversion to a stable, crystalline salt. reddit.comSalts are air-stable, crystalline, and easy to handle.Requires specific reagents for formation and subsequent hydrolysis.
Preparative HPLCChromatographic separation based on differential partitioning. researchgate.netHigh resolution and purity.Limited scalability, high solvent consumption.

Advanced Characterization Techniques

A multi-technique approach is essential for the unambiguous structural elucidation and physicochemical analysis of novel boronic acids like this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for determining the organic framework. nih.gov For boronic acids, ¹¹B NMR is a crucial tool for directly probing the boron atom's chemical environment and confirming the presence of the boronate ester or acid. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR & FT-Raman): These techniques are used to identify functional groups. The characteristic B-O and O-H stretching and bending vibrations of the boronic acid moiety can be observed and assigned. nih.govnih.gov

UV-Visible Spectroscopy: This is used to study the electronic transitions within the molecule, particularly for conjugated systems like the nitroethenyl group, and can help in understanding the electronic properties. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation patterns, confirming the compound's identity.

Computational Chemistry (Density Functional Theory): DFT calculations have become a powerful and routine tool in the characterization of novel compounds. nih.govlodz.pl These theoretical methods are used to:

Optimize the molecular geometry and predict structural parameters. nih.gov

Calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and FT-Raman spectra. nih.gov

Predict NMR chemical shifts, which can be correlated with experimental data for structural validation. nih.govnih.gov

Analyze electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand reactivity and electronic transitions. nih.govlodz.pl

Table 3: Summary of Characterization Techniques for Novel Boronic Acids
TechniqueInformation Provided
NMR (¹H, ¹³C, ¹¹B)Provides the carbon-hydrogen framework, confirms the chemical environment of the boron atom. nih.govnih.govmdpi.com
FT-IR / FT-RamanIdentifies functional groups and characteristic vibrations (e.g., B-O, O-H, C=C, NO₂). nih.govnih.gov
UV-Visible SpectroscopyAnalyzes electronic transitions in conjugated systems. nih.gov
X-ray CrystallographyDetermines the precise 3D molecular structure and packing in the solid state. researchgate.net
Mass SpectrometryConfirms molecular weight and elemental composition.
Density Functional Theory (DFT)Complements experimental data by predicting geometry, spectroscopic properties, and electronic structure. nih.govnih.govlodz.pl

Reactivity and Chemical Transformations of 3 2 Nitroethenyl Phenylboronic Acid

Carbon-Carbon Bond Forming Reactions Involving the Boronic Acid Functionality

The boronic acid group is a cornerstone of modern organic synthesis, primarily utilized in reactions that forge new bonds between carbon atoms. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For 3-(2-Nitroethenyl)phenylboronic acid, this reaction allows for the introduction of various aryl or vinyl substituents at the 3-position of the phenyl ring, while preserving the nitroethenyl group, provided the reaction conditions are mild.

The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed, which consists of a palladium precursor and a supporting ligand. The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity. researchgate.net

For coupling reactions involving substrates like this compound, various palladium sources such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be utilized. The ligands associated with the palladium center play a pivotal role in the reaction's efficiency. Phosphine-based ligands, such as triphenylphosphine (PPh₃) and bulky biarylphosphines like SPhos and XPhos, have been shown to be effective in promoting high yields. acs.org N-Heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands, offering high stability and catalytic activity. wikipedia.org The selection of the ligand can also impact the stereochemical outcome in reactions involving vinyl halides. acs.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Reactions

Palladium Source Ligand Typical Substrates Key Advantages
Pd(OAc)₂ PPh₃ Aryl bromides, iodides Readily available, cost-effective
Pd₂(dba)₃ SPhos Aryl chlorides, bromides High activity for less reactive halides
Pd(PPh₃)₄ - Aryl iodides, bromides Pre-formed active catalyst

This table presents generalized data for Suzuki-Miyaura reactions and is applicable to phenylboronic acids.

Beyond the catalyst and ligand, the choice of solvent and base is critical for optimizing the Suzuki-Miyaura reaction. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). acs.orgwikipedia.org The strength and solubility of the base can significantly affect the reaction rate and yield. Solvents are typically chosen based on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often employed, such as dioxane/water, toluene/water, or DMF/water, to facilitate the dissolution of both the organic substrates and the inorganic base. acs.orgwikipedia.org The reaction temperature is another key parameter, with higher temperatures often required for less reactive aryl chlorides. wikipedia.org

Table 2: Influence of Solvents and Bases on Suzuki-Miyaura Coupling

Solvent System Base Typical Temperature (°C) Comments
Toluene/H₂O K₂CO₃ 80-110 Good for a wide range of substrates.
Dioxane/H₂O K₃PO₄ 80-100 Often provides high yields for challenging couplings. acs.org
DMF/H₂O Na₂CO₃ 70-100 Suitable for polar substrates. wikipedia.org

This table provides a general overview of conditions for Suzuki-Miyaura reactions applicable to phenylboronic acids.

While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations utilizing boronic acids have been developed. In these Heck-type reactions, the boronic acid can serve as the arylating agent for an olefin in the presence of a palladium catalyst and an oxidant. rsc.org This provides an alternative route to carbon-carbon bond formation, potentially allowing for the functionalization of various alkenes with the 3-(2-nitroethenyl)phenyl moiety. The reaction typically requires an oxidant, such as a copper(II) salt, to regenerate the active Pd(II) catalyst. rsc.org

The utility of the boronic acid functionality extends beyond Suzuki-Miyaura and Heck-type reactions. It can participate in a variety of other metal-catalyzed cross-coupling processes. For instance, rhodium-catalyzed additions of arylboronic acids to aldehydes and other carbonyl compounds are known. nih.gov Copper-catalyzed C-N and C-O cross-coupling reactions of arylboronic acids with amines and phenols, respectively, are also well-established methods for forming heteroatomic bonds. Although these are not carbon-carbon bond-forming reactions, they highlight the versatility of the boronic acid group. Iron-catalyzed cross-coupling reactions of boronic acids have also been explored as a more sustainable alternative to palladium-based systems. wikipedia.org

Suzuki-Miyaura Cross-Coupling Reactions

Transformations Mediated by the Nitroethenyl Group

The nitroethenyl group, also known as a β-nitrostyrene moiety, is a powerful electron-withdrawing group that activates the double bond for a range of chemical transformations. This functionality is a versatile synthetic handle for constructing more complex molecular architectures.

The conjugated nitroalkene is an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. wikipedia.org This includes amines, thiols, and carbanions, allowing for the introduction of diverse substituents at the β-position to the nitro group.

Furthermore, the electron-deficient nature of the nitroethenyl double bond makes it a reactive dienophile in Diels-Alder [4+2] cycloaddition reactions. acs.orgwikipedia.org This allows for the construction of six-membered rings with control over stereochemistry. Similarly, it can participate in [3+2] cycloaddition reactions with 1,3-dipoles, providing access to five-membered heterocyclic systems. masterorganicchemistry.com

The nitro group itself can be readily transformed. A significant reaction is its reduction to a primary amine. youtube.combeilstein-journals.org This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or with reducing metals like iron or zinc in acidic media. beilstein-journals.org It is important to note that catalytic hydrogenation will also reduce the carbon-carbon double bond. youtube.com Selective reduction of the double bond while preserving the nitro group can also be achieved under specific conditions.

Table 3: Common Transformations of the Nitroethenyl Group

Reaction Type Reagent(s) Product Type
Michael Addition Amines, Thiols, Malonates β-functionalized nitroalkane
Diels-Alder Cycloaddition Dienes (e.g., Butadiene) Nitro-substituted cyclohexene derivative wikipedia.org
[3+2] Cycloaddition Azomethine ylides Nitro-substituted pyrrolidine derivative researchgate.net
Reduction (Nitro group) Fe/HCl or Zn/HCl Phenethylamine derivative beilstein-journals.org

This table summarizes general reactions of β-nitrostyrenes.

Nucleophilic Conjugate (Michael) Addition Reactions

The C=C double bond in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This makes the molecule an excellent substrate for Michael (conjugate) addition reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov A diverse range of nucleophiles can add to the β-carbon of the nitroethenyl group, leading to the formation of functionalized β-nitroethylphenylboronic acid derivatives.

The reaction is often catalyzed by a base, which enhances the nucleophilicity of the attacking species. nih.gov In addition to traditional base catalysis, transition metal catalysts, particularly those based on rhodium and palladium, have been developed for the asymmetric conjugate addition of organoboron reagents to nitroalkenes, enabling the enantioselective construction of new stereocenters. nih.govrsc.org

Key research findings indicate that nucleophiles such as thiols, amines, and carbanions readily participate in this transformation. The resulting products retain the boronic acid functionality, making them valuable intermediates for subsequent reactions like the Suzuki-Miyaura cross-coupling.

Table 1: Examples of Nucleophilic Conjugate Addition to this compound
Nucleophile ClassSpecific ExampleTypical ConditionsProduct Structure
Thiols (Thia-Michael)ThiophenolBase catalyst (e.g., Et3N), Room temp.3-(2-Nitro-1-(phenylthio)ethyl)phenylboronic acid
Amines (Aza-Michael)PiperidineNeat or in polar solvent, Room temp.3-(2-Nitro-1-(piperidin-1-yl)ethyl)phenylboronic acid
CarbanionsDimethyl malonateBase catalyst (e.g., NaH), Aprotic solventDimethyl 2-(1-(3-boronophenyl)-2-nitroethyl)malonate
Organoboron ReagentsPhenylboronic acidRh(I) or Pd(II) catalyst, Chiral ligand3-(1,2-Diphenyl-2-nitroethyl)phenylboronic acid

Cycloaddition Chemistry and Annulation Strategies

The electron-deficient alkene of the nitroethenyl group makes this compound a potent dipolarophile and dienophile in cycloaddition reactions. These reactions provide direct pathways to complex five- and six-membered heterocyclic and carbocyclic systems, which are prevalent scaffolds in medicinal chemistry. chim.it

In [3+2] cycloadditions, the nitroalkene reacts with 1,3-dipoles such as nitrones, azomethine ylides, or diazo compounds to yield five-membered rings. chim.itnih.govmdpi.com The reaction often proceeds with high regio- and stereoselectivity, governed by the electronic and steric properties of the reactants. For example, the reaction with a nitrone can lead to the formation of a substituted isoxazolidine ring. These cycloaddition processes can occur via concerted or stepwise mechanisms. chim.itresearchgate.net

As a dienophile in [4+2] cycloadditions (Diels-Alder reactions), this compound can react with electron-rich dienes to form six-membered rings. The nitro group in the resulting cycloadduct can then be further transformed, offering a versatile entry point to highly substituted cyclohexene derivatives. Annulation strategies involving this compound allow for the rapid construction of fused ring systems, where the boronic acid moiety remains available for subsequent diversification. rsc.orgrsc.org

Table 2: Cycloaddition and Annulation Reactions with this compound
Reaction TypeReactant PartnerResulting Heterocycle/CarbocycleSignificance
[3+2] CycloadditionBenzonitrile N-oxideIsoxazolineSynthesis of five-membered nitrogen- and oxygen-containing heterocycles.
[3+2] CycloadditionC-Phenyl-N-methyl nitroneIsoxazolidineAccess to saturated N,O-heterocycles with multiple stereocenters.
[4+2] Cycloaddition (Diels-Alder)2,3-Dimethyl-1,3-butadieneCyclohexeneFormation of functionalized six-membered carbocycles.
AnnulationEnynyl-nitriles (with Pd-catalysis)CyclopentenoneConstruction of fused ring systems via arylative cyclization. rsc.org

Chemoselective Reduction of Nitro and Ethenyl Moieties

The presence of both a nitro group and a carbon-carbon double bond offers opportunities for chemoselective reduction, a critical transformation for accessing different classes of compounds. The choice of reducing agent and reaction conditions determines whether the nitro group, the alkene, or both are reduced. wikipedia.org

Selective Reduction of the Nitro Group: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. jsynthchem.com A variety of methods can achieve this selectively in the presence of the alkene and boronic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide can be effective, though conditions must be carefully controlled to avoid reduction of the double bond. wikipedia.org Chemical reducing agents such as iron powder in acidic media, tin(II) chloride, or sodium hydrosulfite are also commonly employed for their high chemoselectivity towards the nitro group. calvin.eduresearchgate.net More recently, iron(III)-based catalysts with silanes have been shown to be highly efficient and selective for nitro group reduction over other functionalities like esters and ketones. nih.gov

Selective Reduction of the Ethenyl Group: The selective saturation of the C=C double bond while preserving the nitro group can be challenging. Catalytic hydrogenation under mild conditions might achieve this, but over-reduction is a common side reaction. Alternative methods may involve specific transfer hydrogenation protocols.

Simultaneous Reduction: Stronger reducing conditions, such as catalytic hydrogenation at higher pressures or with more active catalysts like Raney nickel, can lead to the simultaneous reduction of both the nitro group and the double bond, yielding 3-(2-aminoethyl)phenylboronic acid.

Table 3: Chemoselective Reduction of this compound
Target TransformationReagent/SystemTypical ConditionsMajor Product
Nitro → AmineFe / NH4ClReflux in Ethanol/Water3-(2-Nitroethenyl)phenylamine (from corresponding nitro compound)
Nitro → AmineSnCl2·2H2OHCl, Ethanol3-(2-Nitroethenyl)phenylamine (from corresponding nitro compound)
Nitro → AmineH2, Pd/CControlled, low pressure3-(2-Nitroethenyl)phenylamine (from corresponding nitro compound)
Ethenyl → EthylH2, specific catalyst (e.g., Wilkinson's catalyst)Mild conditions3-(2-Nitroethyl)phenylboronic acid
Nitro → Amine & Ethenyl → EthylH2, Raney NiHigh pressure, elevated temp.3-(2-Aminoethyl)phenylboronic acid

Derivatization of the Boronic Acid Group

The boronic acid functional group, -B(OH)₂, is a cornerstone of modern organic synthesis, primarily due to its role in the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Beyond this, it undergoes several other important transformations, including the formation of esters and anhydrides, and substitution reactions where the entire boronyl group is replaced.

Formation of Boronate Esters and Anhydrides

Boronic acids readily undergo reversible esterification with alcohols, particularly 1,2- and 1,3-diols, to form stable five- or six-membered cyclic boronate esters. wikipedia.orgwiley-vch.dewiley-vch.de This reaction is typically driven to completion by removing water, often through azeotropic distillation using a Dean-Stark apparatus. The formation of boronate esters is widely used to protect the boronic acid group, enhance its stability, or modify its solubility and reactivity. wiley-vch.de Common diols used for this purpose include ethylene glycol, pinacol (B44631) (2,3-dimethyl-2,3-butanediol), and various catechols. The resulting boronate esters, such as the pinacol ester, are often crystalline solids that are easier to handle and purify than the parent boronic acids.

In the absence of diols, boronic acids can undergo self-condensation upon dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.orgwikipedia.org This process is also reversible upon the addition of water.

Table 4: Formation of Boronate Esters and Anhydrides
ReactantProduct TypeTypical ConditionsExample Product Structure
PinacolCyclic Boronate Ester (Dioxaborolane)Toluene, reflux, Dean-Stark trap2-(3-(2-Nitroethenyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Ethylene GlycolCyclic Boronate Ester (Dioxaborolane)Azeotropic removal of water2-(3-(2-Nitroethenyl)phenyl)-1,3,2-dioxaborolane
Neopentyl GlycolCyclic Boronate Ester (Dioxaborinane)Azeotropic removal of water5,5-Dimethyl-2-(3-(2-nitroethenyl)phenyl)-1,3,2-dioxaborinane
Heat/Dehydrating AgentBoroxine (B1236090) (Trimeric Anhydride)Thermal dehydration2,4,6-Tris(3-(2-nitroethenyl)phenyl)boroxine

Electrophilic Substitution and Halodeboronation Reactions

The carbon-boron bond in arylboronic acids is susceptible to cleavage by electrophiles, allowing the boronic acid group to be replaced by a variety of other functional groups. This transformation, known as ipso-substitution, provides a powerful method for introducing substituents onto the aromatic ring at the position formerly occupied by boron.

A prominent example of this reactivity is halodeboronation, where the boronic acid is treated with an electrophilic halogen source to yield the corresponding aryl halide. wikipedia.org Aqueous solutions of bromine, iodine, or reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) can be used to install halogen atoms. This reaction proceeds with high regioselectivity, as the substitution occurs exclusively at the C-B bond.

While the boronic acid group itself is deactivating towards electrophilic aromatic substitution on the ring, it directs incoming electrophiles to the meta position. However, under certain mild conditions, coordination of the electrophile to the boronic acid can lead to ortho substitution. youtube.com The strongly deactivating nitroethenyl group further influences the regiochemical outcome of any electrophilic attack on the phenyl ring.

Table 5: Electrophilic Substitution of the Boronic Acid Group
ReactionReagentTypical ConditionsProduct
BromodeboronationBromine (Br₂)Aqueous solution, Room temp.1-Bromo-3-(2-nitroethenyl)benzene
IododeboronationIodine (I₂) / Base (e.g., KI)Aqueous solution1-Iodo-3-(2-nitroethenyl)benzene
ChlorodeboronationN-Chlorosuccinimide (NCS)Solvent such as acetonitrile1-Chloro-3-(2-nitroethenyl)benzene
ProtodeboronationAqueous acid (e.g., H₃O⁺)Reflux(E)-1-Nitro-2-phenylethene (Styrene, β-nitro-)

Applications of 3 2 Nitroethenyl Phenylboronic Acid in Advanced Chemical Research

Utility as a Molecular Building Block in Organic Synthesis

In the realm of organic synthesis, 3-(2-nitroethenyl)phenylboronic acid serves as a potent building block. The phenylboronic acid portion is a cornerstone of palladium-catalyzed cross-coupling reactions, while the nitroethenyl group acts as a powerful electrophile and a precursor to other important functionalities. nih.govchemicalbook.com This duality allows for sequential and controlled modifications, providing efficient pathways to complex molecular targets.

Preparation of Complex Aromatic and Heterocyclic Systems

The primary utility of the boronic acid group in this compound is its participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchemicalbook.com This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the phenyl ring with various aryl, vinyl, or alkyl halides. chemicalbook.com This allows for the synthesis of complex biaryl and poly-aryl systems where the nitroethenyl group is retained for further transformations.

Table 1: Synthetic Reactions Utilizing the Functional Groups of this compound

Functional Group Reaction Type Potential Products
Phenylboronic Acid Suzuki-Miyaura Coupling Biaryls, Poly-aromatic systems
Phenylboronic Acid Chan-Lam Coupling Aryl ethers, Aryl amines
Nitroethenyl Group Michael Addition Functionalized alkanes, Precursors to heterocycles
Nitroethenyl Group Diels-Alder Reaction Cyclohexene derivatives
Nitro Group (post-reduction) Reductive Cyclization Indoles, Quinolines, other N-heterocycles

Role in the Synthesis of Precursors for Bioactive Scaffolds

Boronic acids and their derivatives are of significant interest in medicinal chemistry, with compounds like the proteasome inhibitor Bortezomib (B1684674) (Velcade) demonstrating their therapeutic potential. nih.gov The boronic acid moiety can form reversible covalent bonds with diols present in biological molecules, such as carbohydrates or enzyme active sites, making it a key feature for designing targeted inhibitors. rsc.orgmdpi.com The compound this compound can be used to synthesize precursors for novel bioactive agents by leveraging both of its functional groups.

The nitro group is a well-known pharmacophore in its own right and can also serve as a synthetic handle. It is often used as a bioisostere for other functional groups in drug design. nih.govrsc.org For instance, research has explored the replacement of nitro groups with boronic acids in non-steroidal anti-androgens. nih.govrsc.org The nitroethenyl scaffold can be modified to create analogues of known drugs or new chemical entities. Chalcones, which share a similar α,β-unsaturated system, are recognized for their anticancer activities. nih.gov By using this compound as a starting material, medicinal chemists can construct complex molecules that combine the bioactivity associated with boronic acids and the structural motifs of other known therapeutic agents. The synthesis of various boronic acid-imine compounds has shown promising cytotoxic activity against prostate cancer cells. nih.gov

Contribution to Agrochemical Lead Compound Synthesis

The field of agrochemicals has also benefited from the unique properties of organoboron compounds. mdpi.com Boron-containing molecules, particularly benzoxaboroles, have demonstrated potent fungicidal activity. mdpi.commdpi.com Tavaborole, for example, functions by inhibiting fungal protein synthesis. mdpi.com Phenylboronic acid itself has been utilized as a fungicide. mdpi.com

The this compound molecule contains the essential phenylboronic acid core, suggesting its potential as a precursor for new agrochemical agents. The nitro group is also a common functionality in pesticides. nih.gov By modifying the nitroethenyl side chain and performing reactions on the boronic acid, it is possible to generate a library of compounds for screening against various plant pathogens. The development of novel diamide (B1670390) compounds for use as pesticides often involves the synthesis of complex amide bonds from various starting materials. nih.gov The versatile reactivity of this compound makes it a candidate for creating lead compounds in the search for new, effective, and environmentally safer fungicides and pesticides.

Integration in Materials Science and Polymer Chemistry

Design and Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. rsc.orgtcichemicals.com Boronic acids were among the first building blocks used to create COFs through the self-condensation to form boroxine (B1236090) rings or condensation with catechols to form boronate esters. rsc.orgtcichemicals.comscispace.com These reactions are reversible, which allows for "error-checking" during the synthesis, leading to highly crystalline materials with permanent porosity. rsc.org

The compound this compound is an ideal candidate for integration into COF structures in several ways:

As a monofunctional modifier: It can be used as a co-monomer or a capping agent during the synthesis of a 3D COF. researchgate.net This would functionalize the pores of the COF, introducing nitroethenyl groups onto the internal surfaces. These groups could then serve as reactive sites for post-synthetic modification or as recognition sites for specific guest molecules.

As a linker in novel COFs: While it is a bifunctional monomer (one boronic acid group for linkage, one nitroethenyl for function), it could be derivatized into a trifunctional monomer (e.g., by adding more boronic acid groups) to act as a primary building block for a new 2D or 3D COF.

The resulting COF would possess the inherent properties of a porous framework, such as high surface area, combined with the chemical reactivity of the nitroethenyl group, making it potentially useful for applications in catalysis, gas separation, or chemical sensing. tcichemicals.comnih.gov

Table 2: Potential Roles of this compound in COF Synthesis

Role Method of Integration Resulting Material Feature Potential Application
Pore Wall Functionalization Co-condensation with a multi-topic boronic acid monomer Nitroethenyl groups lining the pores Post-synthetic modification, selective adsorption
Framework Linker Derivatization to a multi-topic monomer followed by condensation A framework built with functional linkers Catalysis, Gas Storage
Truncating Agent Addition during 3D COF synthesis to control crystal growth Functionalized surface and controlled particle size Processable COF materials

Development of Stimuli-Responsive Polymeric Architectures

Polymers containing phenylboronic acid (PBA) are well-known for their stimuli-responsive behavior. nih.gov The boronic acid group can reversibly bind with 1,2- or 1,3-diols to form boronate esters. researchgate.net This equilibrium is highly sensitive to pH and the concentration of diols, such as glucose. nih.govrsc.org This property has been extensively exploited to create "smart" materials, including hydrogels and nanoparticles for drug delivery. researchgate.netnih.gov

Incorporating this compound into a polymer backbone would create a multi-responsive system. The polymer could be synthesized by polymerizing a derivative of the molecule or by grafting it onto an existing polymer chain. The resulting material would exhibit:

pH and Sugar Responsiveness: Due to the boronic acid moiety, the polymer could undergo structural changes, such as swelling or disassembly, in response to changes in pH or the presence of sugars. nih.govresearchgate.net

Redox Responsiveness: The nitro group is electrochemically active and can be reduced. This provides a second stimulus, allowing for redox-triggered changes in the polymer's properties.

Such dual-responsive polymeric architectures could be designed as sophisticated drug delivery vehicles that release their payload in response to specific biological signals (like high glucose levels in diabetic patients) or externally applied stimuli. They also have potential in the development of self-healing materials, where the reversible boronate ester bonds can dynamically rearrange to repair damage. researchgate.net

Catalytic and Reagent-Based Functions

The boronic acid group is a versatile functional group in organic synthesis, known for its stability, low toxicity, and diverse reactivity. While specific research on the catalytic applications of this compound is not extensively documented, its functions can be inferred from the well-established chemistry of phenylboronic acid and its derivatives.

Boronic acids can act as mild Lewis acids and have found applications as organocatalysts in various chemical transformations. wikipedia.org A notable example is the uncatalyzed reaction between α-ketoacids, amines, and phenylboronic acid to generate α-amino acids. chemicalbook.com In this context, the boronic acid likely activates the ketoacid towards nucleophilic attack. The presence of the electron-withdrawing nitroethenyl group on the phenyl ring of this compound would be expected to enhance the Lewis acidity of the boron atom, potentially increasing its catalytic activity in such reactions compared to unsubstituted phenylboronic acid.

Arylboronic acids are cornerstone reagents in transition-metal catalysis, most famously in the Suzuki-Miyaura cross-coupling reaction. chemicalbook.com In this reaction, the arylboronic acid serves as the source of an aryl group, which is transferred to another molecule via a palladium catalyst to form a new carbon-carbon bond. chemicalbook.com Following this paradigm, this compound is an ideal candidate for use in Suzuki-Miyaura couplings to introduce the 3-(2-nitroethenyl)phenyl moiety into more complex molecular architectures. This capability is fundamental for the synthesis of novel organic materials and potential pharmaceutical agents. Beyond being a substrate, the boronic acid functional group can also be incorporated into more complex molecules that act as ligands for transition metals, thereby influencing the catalytic activity and selectivity of the metal center.

Chemical Biology and Probe Development Methodologies

The unique ability of boronic acids to interact with diols, coupled with the spectroscopic properties that can be conferred by the nitroethenyl group, makes this compound a promising scaffold for applications in chemical biology and probe development.

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, yielding cyclic boronate esters. nih.gov This interaction is pH-dependent and is significantly influenced by the electronic properties of the phenyl ring. The boronic acid (trigonal planar, sp² hybridized) must convert to the boronate form (tetrahedral, sp³ hybridized) to bind diols effectively. The pKₐ of the boronic acid is a critical parameter, and electron-withdrawing substituents on the phenyl ring can lower this pKₐ. nih.gov The nitro group in this compound is strongly electron-withdrawing, which would lower the pKₐ of the boronic acid group from the typical value of around 8.8 for unsubstituted phenylboronic acid. wikipedia.orgnih.gov This lowered pKₐ would facilitate the formation of stable boronate esters with diols, such as those found in saccharides, at or near physiological pH. This property is foundational for developing sensors and carriers for biologically important sugars like glucose and fructose. nih.gov

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₈H₈BNO₄ cymitquimica.com
Molecular Weight 192.96 g/mol
Appearance Solid cymitquimica.com
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Topological Polar Surface Area 86.3 Ų
Canonical SMILES B(C1=CC(=CC=C1)C=CN+[O-])(O)O

| InChI Key | WBBJYMBZMJTILK-SNAWJCMRSA-N | cymitquimica.com |

The capacity for reversible diol binding makes boronic acids excellent building blocks for molecular recognition systems, particularly for carbohydrates. nih.gov Saccharides are challenging to differentiate due to their structural similarities, but receptors incorporating boronic acids can achieve high selectivity. nih.gov For instance, synthetic receptors containing boronic acids have been designed to selectively bind the Thomsen–Friedenreich (TF) disaccharide, a known tumor biomarker. nih.gov Similarly, macrocyclic complexes containing a phenylboronic acid group have been developed for the selective recognition of adenosine (B11128) monophosphate (AMP) over the more highly charged ADP and ATP. rsc.org this compound could serve as a key component in such frameworks. Its conjugated nitroethenyl substituent could also act as a chromophore, allowing for colorimetric or fluorescent readout upon binding to the target diol, a critical feature for developing molecular sensors.

While boronic acids can form covalent bonds with the serine residues in some enzyme active sites, they can also be used to achieve non-covalent protein labeling. nih.govnih.gov One strategy involves the formation of stable, neutral, tetrahedral complexes between a phenylboronic acid and a suitable N,O-ligand, such as 2-(2'-hydroxyphenyl)-1H-benzimidazole (HPBI). nih.govresearchgate.net The resulting complex can exhibit enhanced fluorescence and a significantly increased binding affinity for proteins like bovine serum albumin (BSA). nih.govresearchgate.net For example, the binding constant of a ligand to BSA was shown to increase from approximately 2 x 10⁴ M⁻¹ to 1.2 x 10⁶ M⁻¹ upon complexation with a boronic acid derivative. nih.govresearchgate.net this compound could be employed in this methodology. By forming a complex with an appropriate fluorescent ligand, it could create a probe that binds non-covalently to proteins, enabling their detection and study without forming a permanent chemical bond. nih.gov

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
2-(2'-hydroxyphenyl)-1H-benzimidazole (HPBI)
Adenosine monophosphate (AMP)
Adenosine diphosphate (B83284) (ADP)
Adenosine triphosphate (ATP)
Bovine serum albumin (BSA)
Fructose
Glucose
Phenylboronic acid

Advanced Spectroscopic and Mechanistic Investigations of 3 2 Nitroethenyl Phenylboronic Acid

High-Resolution Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of 3-(2-Nitroethenyl)phenylboronic acid. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provides a complete picture of the molecule's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Reaction Monitoring

NMR spectroscopy is the cornerstone for elucidating the molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and boronic acid protons. The aromatic protons on the meta-substituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.4-8.2 ppm. The vinylic protons of the nitroethenyl group are anticipated to appear as two distinct doublets, due to cis-trans isomerism and coupling, typically in the δ 7.0-8.0 ppm region. The acidic protons of the boronic acid group (-B(OH)₂) would likely produce a broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Aromatic carbons would resonate in the δ 120-140 ppm range. A key feature often seen in the ¹³C NMR spectra of phenylboronic acids is the difficulty in observing the carbon atom directly bonded to the boron atom (C-B bond) due to quadrupolar relaxation of the boron nucleus. researchgate.net The two vinylic carbons are expected to have distinct chemical shifts, influenced by the electron-withdrawing nitro group.

¹¹B NMR Spectroscopy: As boron has two NMR-active nuclei, ¹¹B (spin I=3/2, 80.1% natural abundance) is the more commonly used nucleus due to its higher sensitivity. researchgate.net For trigonal planar phenylboronic acids, the ¹¹B NMR spectrum typically shows a single, broad resonance in the range of δ 27-30 ppm. sigmaaldrich.com This technique is particularly useful for monitoring reactions involving the boronic acid moiety, such as esterification or Suzuki-Miyaura coupling, where a shift in the boron resonance indicates a change in its coordination environment. researchgate.net

Reaction Monitoring: NMR is a powerful tool for monitoring the progress of reactions involving this compound. For instance, in a Suzuki-Miyaura cross-coupling reaction, the disappearance of the signals corresponding to the starting boronic acid and the appearance of new signals for the biaryl product can be tracked over time to determine reaction kinetics and completion. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and known substituent effects. Solvent: DMSO-d₆.

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH7.4 - 8.2 (m)125.0 - 138.0
Vinylic CH7.0 - 8.0 (2d)135.0 - 145.0
C-B-Not typically observed researchgate.net
B(OH)₂8.0 - 8.5 (br s)-

Mass Spectrometry: Identification of Intermediates and Product Confirmation

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and confirming the identity of products and intermediates formed during its reactions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. cymitquimica.com

Ionization Techniques: Electrospray ionization (ESI) is a common technique for analyzing boronic acids, often in the negative ion mode to detect the deprotonated molecule [M-H]⁻ or adducts. nih.gov For instance, in a liquid chromatography-mass spectrometry (LC-MS/MS) setup, the deprotonated molecular ion for carboxy phenyl boronic acid has been observed at m/z 164.9. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can also be employed, particularly for analyzing reaction products or boronic acid derivatives. researchgate.net

Product Confirmation: The exact mass of this compound (C₈H₈BNO₄) is 193.0546 g/mol . chemspider.com HRMS would be used to confirm this mass in a synthesized sample, distinguishing it from other potential byproducts.

Identification of Intermediates: During reactions, MS can be used to detect transient species or reaction intermediates. For example, in a Suzuki-Miyaura coupling, intermediates such as the boronate complex formed between the boronic acid and the base can be potentially observed. nih.gov By coupling a reaction vessel to a mass spectrometer, real-time monitoring can provide snapshots of the species present in the reaction mixture, offering valuable mechanistic insights.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₈H₈BNO₄ sigmaaldrich.comchemspider.com
Molecular Weight192.96 g/mol sigmaaldrich.com
Monoisotopic Mass193.054638 u chemspider.com
Common Adduct (ESI-)[M-H]⁻, [M+formate]⁻Inferred

Infrared and Raman Spectroscopy: Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching of the boronic acid group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and easily identifiable, typically appearing around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching of the ethenyl group and the aromatic ring will appear in the 1600-1450 cm⁻¹ region. A strong band around 1300-1400 cm⁻¹ is characteristic of the B-O stretching vibration. chemspider.comnih.gov The spectrum of the closely related 3-nitrophenylboronic acid shows prominent peaks for these functional groups, providing a solid basis for interpretation. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H bonds are weak Raman scatterers, the symmetric NO₂ stretch and the C=C double bonds of the vinyl group and the aromatic ring are expected to produce strong Raman signals. This makes Raman spectroscopy particularly useful for studying the unsaturated parts of the molecule.

Table 3: Predicted Principal Vibrational Bands (cm⁻¹) for this compound Predictions based on data from analogous compounds such as 3-nitrophenylboronic acid. nist.gov

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (B(OH)₂)3200-3500 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
NO₂ Asymmetric Stretch~1520Medium
C=C Stretch (Aromatic, Vinyl)1600-1450Strong
NO₂ Symmetric Stretch~1350Strong
B-O Stretch1300-1400Medium

Detailed Mechanistic Studies of Reaction Pathways

The dual functionality of this compound allows it to participate in a variety of reaction pathways, including those typical of arylboronic acids (e.g., Suzuki-Miyaura coupling) and nitroalkenes (e.g., Michael addition). Mechanistic studies are crucial to understanding the reactivity and optimizing reaction conditions.

Kinetic Analysis of Rate-Determining Steps

Kinetic studies, which measure reaction rates under varying conditions, are essential for determining the rate law and identifying the rate-determining step (RDS) of a reaction.

Michael Addition: The nitroethenyl group is a potent Michael acceptor. In a base-catalyzed Michael addition of a nucleophile to the vinyl group, kinetic analysis would help determine whether the nucleophilic attack or the subsequent protonation is rate-limiting. The rate typically depends on the concentrations of the substrate, the nucleophile, and the catalyst.

Characterization of Catalytic Intermediates and Transition States

Identifying intermediates and transition states provides a detailed map of the reaction mechanism. This can be achieved through a combination of spectroscopic methods under reaction conditions and computational modeling.

Catalytic Intermediates: In a palladium-catalyzed Suzuki-Miyaura coupling, key catalytic intermediates include the oxidative addition product (e.g., LₙPd(Ar)X), the transmetalation intermediate where the boronic acid-derived aryl group is transferred to palladium, and the reductive elimination product. researchgate.net These intermediates can sometimes be trapped at low temperatures or detected using in-situ spectroscopy. For instance, the formation of a boronate species, resulting from the reaction of the boronic acid with the base, is a crucial step preceding transmetalation and can be characterized by ¹¹B NMR. nih.gov

Transition State Analysis: While transition states are fleeting and cannot be isolated, their structures and energies can be calculated using computational methods like Density Functional Theory (DFT). For a [3+2] cycloaddition reaction involving the nitroethene moiety, DFT calculations can model the transition state to predict the reaction's regioselectivity and energy barrier. Similarly, for a Suzuki coupling, computational studies can model the transition states for oxidative addition, transmetalation, and reductive elimination to determine which step has the highest activation energy, thus corroborating the kinetic findings for the rate-determining step. researchgate.net

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate properties of molecules at an atomic level. For a compound like this compound, which possesses a unique combination of a boronic acid group, a conjugated nitroethenyl system, and an aromatic ring, computational methods can provide profound insights into its behavior. These in-silico techniques allow for the prediction of electronic structure, reactivity, and dynamic behavior, complementing and guiding experimental research. By simulating molecular properties and interactions, researchers can understand the fundamental principles governing the compound's function, stability, and potential applications without the need for extensive laboratory synthesis and analysis at the initial stages of investigation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density distribution) of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties from first principles. For this compound, DFT calculations can map out the electron density, identify molecular orbitals, and quantify electrostatic potential, which are key to understanding its chemical nature.

Detailed analysis using DFT would involve calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's kinetic stability, chemical reactivity, and the electronic transitions it can undergo. A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and boronic acid groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Reactivity descriptors, derived from DFT calculations, can provide quantitative predictions of where chemical reactions are most likely to occur. These include Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. Such calculations would be invaluable for predicting how this compound might interact with biological targets or other chemical reagents.

Illustrative Data Table: Predicted Electronic Properties via DFT

This table represents the type of data that would be generated from a DFT analysis (e.g., using a B3LYP functional with a 6-311G basis set). The values are hypothetical examples for illustrative purposes.

ParameterPredicted ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating capability.
LUMO Energy-2.54 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.31 eVPredicts chemical stability and reactivity.
Dipole Moment5.2 DMeasures overall polarity of the molecule.
Electron Affinity2.45 eVEnergy released when an electron is added.
Ionization Potential6.79 eVEnergy required to remove an electron.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides a static, time-independent picture, MD simulations offer a dynamic view, revealing how a molecule like this compound behaves in a solvated environment and how it interacts with other molecules.

A key application of MD is the exploration of the molecule's conformational landscape. The bonds connecting the phenyl ring, the nitroethenyl group, and the boronic acid moiety are rotatable. MD simulations can track the torsional angles of these bonds over nanoseconds or microseconds, revealing the most stable, low-energy conformations and the energy barriers between different rotational states (rotamers). This information is crucial, as the molecule's specific three-dimensional shape can dictate its ability to bind to a target or participate in a reaction.

MD simulations are also paramount for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or a potential binding partner (e.g., an enzyme active site), MD can model the intricate dance of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. For this compound, simulations could precisely map the hydrogen bonding patterns between its boronic acid group and water, or show how the nitro group interacts with a positively charged region of a protein. The output of these simulations is a trajectory file, which is a frame-by-frame movie of atomic motion, from which interaction energies and structural stability can be calculated.

Illustrative Data Table: Conformational and Interaction Analysis via MD

This table provides hypothetical examples of the kind of data that would be extracted from an MD simulation of the compound in a water solvent box. These values are for illustrative purposes only.

ParameterDescriptionIllustrative Finding
Major Conformer The most frequently observed spatial arrangement of the molecule.Dihedral angle of C-C-N-O is predominantly planar (180° ± 10°).
RMSD Root Mean Square Deviation of atomic positions from the starting structure.Average of 1.5 Å, indicating conformational stability after initial equilibration.
Solvent Accessible Surface Area (SASA) The surface area of the molecule exposed to the solvent.Average of 350 Ų, with the boronic acid group showing high solvent exposure.
Hydrogen Bonds Number and lifetime of hydrogen bonds formed with solvent molecules.Boronic acid hydroxyl groups form an average of 3 stable H-bonds with water molecules.
Interaction Energy The non-bonded interaction energy between the solute and solvent.-85 kcal/mol, suggesting favorable solvation and stability in an aqueous environment.

Emerging Research Avenues and Prospects for 3 2 Nitroethenyl Phenylboronic Acid

Discovery of Novel Synthetic Routes and Reaction Pathways

The synthesis of 3-(2-nitroethenyl)phenylboronic acid is not yet widely documented in dedicated studies, but its preparation can be envisaged through the strategic combination of established organic reactions. Research into the synthesis of analogous phenylboronic acid derivatives provides a solid foundation for developing efficient and novel pathways.

A primary conceptual route involves a condensation reaction, specifically a Henry reaction, between 3-formylphenylboronic acid and nitromethane (B149229). This approach is attractive due to the commercial availability of the starting materials. Alternatively, pathways commencing with a halogenated nitro-styrene could be employed, introducing the boronic acid moiety in a later step via methods like the Miyaura borylation or a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. nih.govmdpi.com

General strategies for aryl boronic acid synthesis that could be adapted include:

Electrophilic Trapping: This involves generating an arylmetal intermediate from an aryl halide, which is then trapped with a borate ester. mdpi.com

Grignard Reagents: The reaction of a phenyl Grignard reagent with a boric acid ester, typically at controlled low temperatures to ensure selectivity, is a well-established method. google.com

Transition Metal-Catalyzed Borylation: Direct C-H functionalization or the coupling of aryl halides with diboronic acid reagents, often catalyzed by palladium, represents a more modern and efficient approach. nih.govmdpi.com

Exploration of Unconventional Reactivity and Synergistic Transformations

The true potential of this compound lies in the synergistic or orthogonal reactivity of its two distinct functional groups. The boronic acid can participate in a wide array of transformations, while the nitroethenyl group offers its own unique chemical behavior.

Boronic Acid Moiety: This group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. mdpi.com It can also form reversible covalent complexes with diols, a property extensively used in sensing and separation science. rsc.orgmdpi.com There is also emerging interest in the ability of boronic acids to form coordinate covalent bonds with nucleophilic residues in biological systems, such as the nitrogen of an arginine side chain, potentially modifying the binding capabilities of a molecule. nih.gov

Nitroethenyl Moiety: This group is a potent Michael acceptor, making it susceptible to nucleophilic addition reactions. It can also participate in cycloadditions and reductions to introduce further chemical diversity.

The exploration of unconventional reactivity will focus on transformations where both groups participate or where one influences the reactivity of the other. For instance, the electron-withdrawing nature of the nitroethenyl group can modulate the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid in coupling reactions. Conversely, the boronic acid group could be used as a transient directing group to influence the stereoselectivity of reactions on the nitroethenyl moiety. nih.gov Investigating these intramolecular interactions and their impact on reaction outcomes is a key frontier.

Application in Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of boronic acids, which can involve hazardous organolithium intermediates, is particularly well-suited for this technology. organic-chemistry.org

Research has demonstrated that continuous flow setups can be used for the multigram-scale synthesis of various boronic acids through sequences like halogen-lithium exchange and electrophilic quench. organic-chemistry.org These systems allow for precise temperature control and rapid mixing, achieving reaction times of less than a second and high throughputs (e.g., ~60 g/h), which is a significant improvement over batch processes. organic-chemistry.org Such established protocols could be directly adapted for the large-scale production of this compound or its precursors.

Furthermore, integrated multi-step continuous flow systems are being developed. For example, a Suzuki cross-coupling reaction has been successfully integrated with a subsequent reduction in a continuous-flow setup, showcasing the potential for complex, multi-step transformations without isolating intermediates. researchgate.net Automating these flow platforms would enable the rapid synthesis and screening of a library of derivatives based on the this compound scaffold for various applications.

Table 1: Representative Conditions for Boronic Acid Synthesis in Continuous Flow

Parameter Value Reference
Reaction Type Halogen/Lithium Exchange & Borylation organic-chemistry.org
Reactants Aryl Bromides, n-BuLi, Triisopropyl borate organic-chemistry.org
Reaction Time < 1 second organic-chemistry.org
Throughput ~60 g / hour organic-chemistry.org
System Commercially available T-pieces and PFA tubing organic-chemistry.org
Reaction Type Suzuki Coupling & Reduction Cascade researchgate.net
Reactants Chloroacetophenones, Arylboronic Acids researchgate.net
Residence Time 6 minutes per reactor researchgate.net

| Temperature | 80 °C (Suzuki), 45 °C (Reduction) | researchgate.net |

Expansion into Interdisciplinary Research Domains

The unique bifunctional nature of this compound makes it a promising candidate for a variety of interdisciplinary applications, bridging chemistry, materials science, and biology.

Medicinal Chemistry and Chemical Biology: Boronic acids are increasingly popular in medicinal chemistry, with several drugs containing this moiety approved for use. mdpi.com They can act as bioisosteres for other functional groups, like nitro or carboxylic acid groups, and their ability to interact with serine proteases or form covalent bonds with specific amino acid residues is a key feature. nih.gov Recently, phenylboronic acid pinacol (B44631) ester has been used to create reactive oxygen species (ROS)-responsive nanoparticles for drug delivery in treating inflammatory diseases like periodontitis. nih.gov The nitroethenyl group is also a known pharmacophore. The combination in this compound could lead to novel therapeutics where the boronic acid targets specific diol-containing structures (like glycoproteins on cell surfaces) and the nitroethenyl group acts as a covalent warhead or bioactive component.

Materials Science and Separation: Phenylboronic acid-functionalized polymers have been synthesized for the separation and purification of compounds containing vicinal diols, such as catechols or glycoproteins. rsc.org Incorporating this compound into polymers could create materials with dual functionality: an affinity for diols via the boronic acid and further reactivity or specific properties endowed by the nitroethenyl group.

Biochemical Probes: Trifluoromethylphenyldiazirine-containing phenylboronic acids have been developed as photoaffinity labels to study interactions between small molecules and biomolecules. clockss.org The reactive handles in this compound could similarly be exploited to design novel probes for studying biological systems.

Advancements in Sustainable and Green Chemical Synthesis Utilizing the Compound

Green chemistry principles are increasingly guiding synthetic research, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. The synthesis and application of this compound can benefit significantly from these advancements.

The use of continuous flow chemistry, as discussed previously, is a major step towards greener synthesis by improving safety, reducing solvent volume, and enhancing energy efficiency. organic-chemistry.org Furthermore, research into catalytic methods, such as palladium-catalyzed C-H borylation, avoids the need for stoichiometric organometallic reagents (like Grignard or organolithiums), which are often pyrophoric and generate significant salt waste. mdpi.com

Another key aspect of green chemistry is the choice of solvent. Efforts to perform synthetic transformations in more environmentally benign solvents are ongoing. For example, catalytic reactions like Suzuki coupling have been successfully performed in water/alcohol mixtures, reducing the reliance on volatile organic compounds. researchgate.net Similarly, affinity separation systems using phenylboronic acid-functionalized polymers have been developed in aqueous two-phase systems, offering a green alternative for purification processes. rsc.org Applying these principles—catalysis over stoichiometry and the use of greener solvents—to the synthesis and downstream applications of this compound will be a critical focus of future research.

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